3,4,5-Trimethoxybenzaldehyde-d9

概要

説明

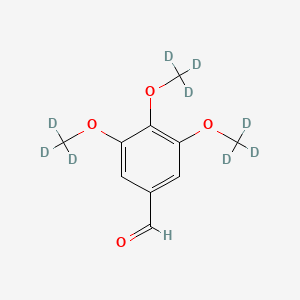

3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated form of 3,4,5-Trimethoxybenzaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.

作用機序

Target of Action

3,4,5-Trimethoxybenzaldehyde-d9 is a biochemical compound used in proteomics research . It is an organic compound categorized as a trisubstituted aromatic aldehyde

Mode of Action

It is known to be used as an intermediate in the synthesis of various pharmaceutical drugs .

Biochemical Pathways

The compound plays a role in the synthesis of several pharmaceutical drugs, including trimethoprim . Trimethoprim is an antibiotic used to treat bacterial infections, indicating that this compound may be involved in pathways related to bacterial infection and antibiotic response.

Pharmacokinetics

It is soluble in acetone, chloroform, and dichloromethane , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to have anti-candida efficacy and inhibits adhesion and biofilms , suggesting it may have antimicrobial effects.

Action Environment

It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.

生化学分析

Biochemical Properties

It is known to be soluble in acetone, chloroform, and dichloromethane

Cellular Effects

It has been reported that 3,4,5-Trimethoxybenzaldehyde shows anti-Candida efficacy and inhibits adhesion and biofilms

Molecular Mechanism

It is known to be used as an intermediate in the synthesis of some pharmaceutical drugs

Temporal Effects in Laboratory Settings

It is known to be stable and is recommended to be stored at -20° C

準備方法

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde-d9 can be synthesized through several methods. One common laboratory method involves the use of vanillin as a starting material. The process includes methylation of vanillin followed by oxidation to form the aldehyde group . Another method involves the use of Eudesmic acid’s acyl chloride via Rosenmund reduction .

Industrial Production Methods

For industrial applications, 3,4,5-Trimethoxybenzaldehyde is synthesized from p-cresol. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde .

化学反応の分析

Types of Reactions

3,4,5-Trimethoxybenzaldehyde-d9 undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.

Major Products

Oxidation: 3,4,5-Trimethoxybenzoic acid.

Reduction: 3,4,5-Trimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

3,4,5-Trimethoxybenzaldehyde-d9 is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:

Biology: Utilized in metabolic studies to trace biochemical pathways.

Medicine: Employed in the development of new drugs with enhanced efficacy and reduced side effects.

Industry: Used in the production of plastic additives and other industrial chemicals.

類似化合物との比較

3,4,5-Trimethoxybenzaldehyde-d9 can be compared with other similar compounds such as:

- 3,4-Dimethoxybenzaldehyde

- 2,5-Dimethoxybenzaldehyde

- 3,5-Dimethoxybenzaldehyde

- 2,4,6-Trimethoxybenzaldehyde

- 3,4,5-Trihydroxybenzaldehyde

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise tracking and stability are crucial .

生物活性

3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated derivative of 3,4,5-trimethoxybenzaldehyde, characterized by the replacement of hydrogen atoms with deuterium. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits several biological activities that make it a compound of interest in scientific research. Key findings include:

- Antimicrobial Activity : It has demonstrated anti-Candida efficacy and the ability to inhibit biofilm formation, suggesting potential applications in treating fungal infections.

- Pharmacological Applications : As an intermediate in the synthesis of various pharmaceutical compounds, it plays a crucial role in drug development .

- Cellular Effects : The compound influences cellular mechanisms related to adhesion and biofilm formation, which are critical in microbial pathogenesis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Biofilms : The compound interferes with the adhesion processes of Candida species, thereby preventing biofilm formation which is essential for their pathogenicity.

- Role as a Drug Intermediate : It serves as a precursor in synthesizing trimethoprim and other pharmaceutical agents that exhibit antibacterial properties .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

Several case studies illustrate the application and efficacy of this compound:

- Case Study 1 : A laboratory investigation demonstrated that the compound inhibited biofilm formation in C. albicans at concentrations as low as 50 µg/mL. This finding supports its potential as a therapeutic agent against fungal infections.

- Case Study 2 : In synthetic applications, this compound was used to develop novel antimicrobial agents with enhanced efficacy compared to traditional drugs.

特性

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662220 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189721-06-9 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。